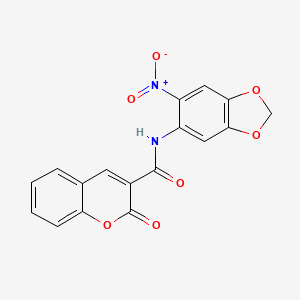

N-(6-nitro-1,3-benzodioxol-5-yl)-2-oxochromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

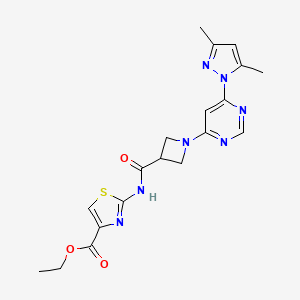

NBDA contains a total of 25 bonds; 17 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), 1 nitro group (aromatic), and 2 ethers (aromatic) .

Molecular Structure Analysis

The molecular structure of NBDA includes a total of 25 bonds; 17 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), 1 nitro group (aromatic), and 2 ethers (aromatic) .Applications De Recherche Scientifique

Catalytic Properties

Research indicates that certain nitro compounds can be used as catalysts. For instance, a study by Kopylovich et al. (2002) explores the use of a Zinc(II)/ketoxime system for the hydrolysis of various nitriles to carboxamides, demonstrating the potential catalytic applications of nitro compounds in organic reactions (Kopylovich et al., 2002).

Fluorescent Probes and Sensors

Nitro-containing compounds have been explored for their potential as fluorescent probes. Bekhradnia et al. (2016) reported on a nitro-3-carboxamide coumarin derivative proposed as a novel fluorescent chemosensor, indicating the utility of such compounds in detecting specific metal ions (Bekhradnia et al., 2016).

Synthesis and Drug Development

Nitro derivatives play a significant role in pharmaceutical synthesis. For example, Samadhiya et al. (2012) synthesized a series of compounds derived from 6-nitroindazole for potential antibacterial, antifungal, antitubercular, and anti-inflammatory activities (Samadhiya et al., 2012).

Magnetic Resonance Imaging (MRI) Contrast Agents

Nitroxide radicals, including certain nitro compounds, have been studied for their use as contrast agents in MRI. Hyodo et al. (2006) researched how the reduction rates of nitroxides could noninvasively assess the intracellular redox status of tumors, showcasing the application of these compounds in medical imaging (Hyodo et al., 2006).

Environmental Impact and Biodegradation

Nitroaromatic compounds are known for their environmental persistence and potential toxicity. Ju and Parales (2010) provided an overview of the synthesis and biodegradation of nitroaromatic compounds, highlighting the environmental impact and the evolving microbial pathways for their degradation (Ju & Parales, 2010).

Propriétés

IUPAC Name |

N-(6-nitro-1,3-benzodioxol-5-yl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O7/c20-16(10-5-9-3-1-2-4-13(9)26-17(10)21)18-11-6-14-15(25-8-24-14)7-12(11)19(22)23/h1-7H,8H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNBCWQGYNNGIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-nitro-1,3-benzodioxol-5-yl)-2-oxochromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2871494.png)

![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2871496.png)

![ethyl 4-{2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl}benzoate](/img/structure/B2871499.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2871500.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-propan-2-ylthiadiazole-5-carboxamide;hydrochloride](/img/structure/B2871501.png)

![1'H-spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B2871508.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2871512.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2871514.png)